molecular formula C10H10ClN5S B12912428 3-Pyridinethiol, 2-((2-amino-4-chloro-6-pyrimidinyl)amino)-6-methyl- CAS No. 81587-40-8

3-Pyridinethiol, 2-((2-amino-4-chloro-6-pyrimidinyl)amino)-6-methyl-

Cat. No.: B12912428
CAS No.: 81587-40-8
M. Wt: 267.74 g/mol
InChI Key: YKCQIBMPZWYMNV-UHFFFAOYSA-N
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Description

3-Pyridinethiol, 2-((2-amino-4-chloro-6-pyrimidinyl)amino)-6-methyl- is a complex organic compound that features a pyridine ring substituted with a thiol group and an amino-pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinethiol, 2-((2-amino-4-chloro-6-pyrimidinyl)amino)-6-methyl- typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.

    Introduction of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions.

    Attachment of the Amino-Pyrimidine Moiety: This step involves coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: Reduction reactions can target the pyrimidine ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biochemical Probes: May be used to study enzyme functions or protein interactions.

Medicine

    Drug Development:

Industry

    Materials Science: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 3-Pyridinethiol, 2-((2-amino-4-chloro-6-pyrimidinyl)amino)-6-methyl- would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptopyridine: Similar structure but lacks the amino-pyrimidine moiety.

    6-Methyl-2-pyridinethiol: Similar but without the pyrimidine substitution.

Uniqueness

The presence of both the thiol group and the amino-pyrimidine moiety in 3-Pyridinethiol, 2-((2-amino-4-chloro-6-pyrimidinyl)amino)-6-methyl- makes it unique, offering a combination of reactivity and potential biological activity that is not found in simpler analogs.

Properties

CAS No.

81587-40-8

Molecular Formula

C10H10ClN5S

Molecular Weight

267.74 g/mol

IUPAC Name

2-[(2-amino-6-chloropyrimidin-4-yl)amino]-6-methylpyridine-3-thiol

InChI

InChI=1S/C10H10ClN5S/c1-5-2-3-6(17)9(13-5)15-8-4-7(11)14-10(12)16-8/h2-4,17H,1H3,(H3,12,13,14,15,16)

InChI Key

YKCQIBMPZWYMNV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)S)NC2=CC(=NC(=N2)N)Cl

Origin of Product

United States

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